REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][CH:18]1[O:20][CH2:19]1>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:17][CH:18]1[O:20][CH2:19]1 |f:1.2.3|
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Name
|
|
Quantity
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81.5 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 10 hours
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Duration
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10 h
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(OCC2CO2)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |